

5-Chloro Imidacloprid synthesis and characterization

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Compound of Interest

Compound Name: 5-Chloro Imidacloprid

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An In-depth Technical Guide for the Synthesis and Characterization of **5-Chloro Imidacloprid**

Introduction

5-Chloro Imidacloprid, chemically known as N-[1-[(5,6-dichloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide, is a significant analogue and potential impurity of Imidacloprid, a first-generation neonicotinoid insecticide.[1][2] Imidacloprid and its related compounds function by disrupting nicotinic acetylcholine receptors in the insect central nervous system, leading to paralysis and death.[3] Understanding the synthesis and characterization of analogues like **5-Chloro Imidacloprid** is critical for researchers in agrochemical development for several reasons: it aids in the identification of impurities in technical grade Imidacloprid, allows for the study of structure-activity relationships (SAR) within the neonicotinoid class, and provides reference standards for metabolic and environmental fate studies.[4][5]

This guide provides a comprehensive overview of a proposed synthetic pathway for **5-Chloro Imidacloprid** and the subsequent analytical techniques required for its structural confirmation and purity assessment. The methodologies are grounded in established chemical principles and adapted from validated protocols for the synthesis of Imidacloprid and related heterocyclic compounds.

Chemical Synthesis: A Proposed Pathway

The synthesis of **5-Chloro Imidacloprid** can be logically approached through a two-stage process: first, the construction of the key electrophilic intermediate, 3-(chloromethyl)-5,6-

dichloropyridine, followed by its coupling with the nucleophilic N-nitro-imidazolidin-2-imine moiety. This strategy is an adaptation of the well-established industrial synthesis of Imidacloprid.[6]

Rationale for Synthetic Strategy

The core of this synthesis is a nucleophilic substitution (SN2) reaction. The pyridine ring, being electron-deficient, activates the benzylic position of the chloromethyl group, making it an excellent electrophile. The deprotonated N-nitro-imidazolidin-2-imine serves as a potent nucleophile, readily displacing the chloride to form the final carbon-nitrogen bond. The choice of a polar aprotic solvent like acetonitrile or DMF is crucial as it effectively solvates the cation of the base (e.g., K⁺) while not interfering with the nucleophile, thereby accelerating the reaction rate.[7][8]

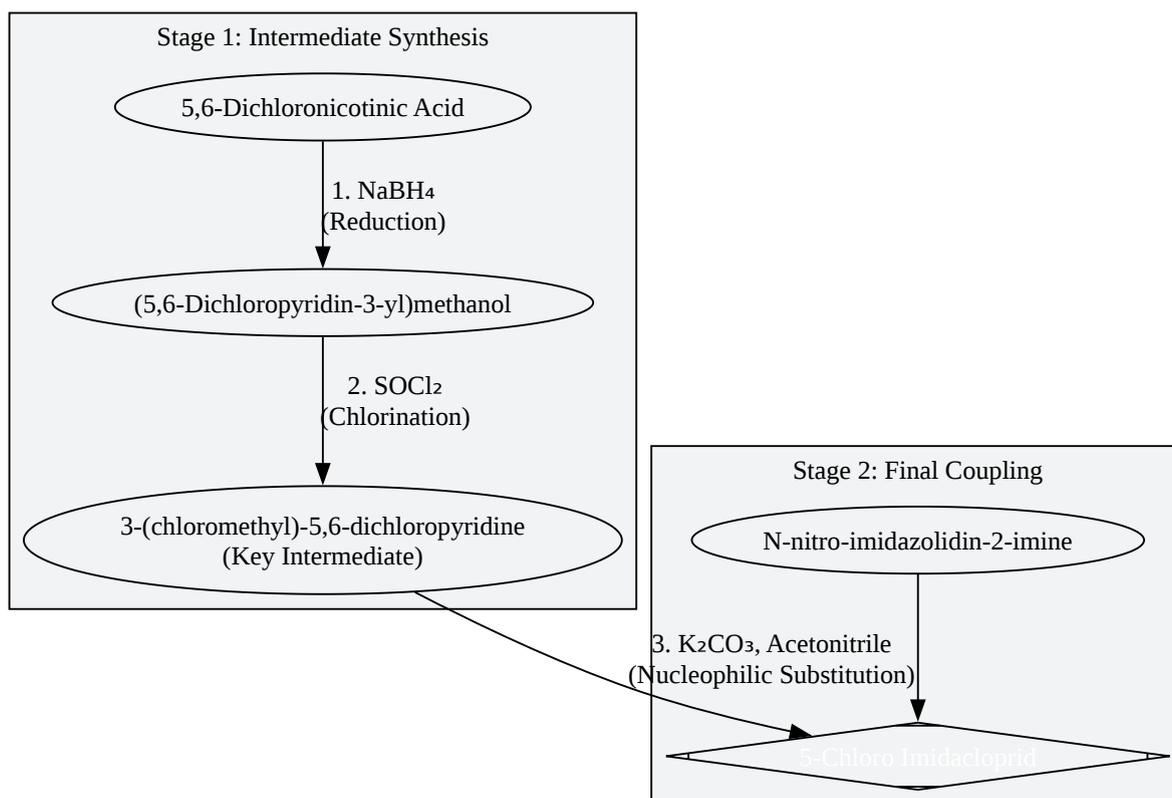
Stage 1: Synthesis of Key Intermediate: 3-(chloromethyl)-5,6-dichloropyridine

The synthesis of this crucial dichlorinated intermediate is the most challenging step and is not widely documented. A plausible route begins with 5,6-dichloronicotinic acid, which would undergo reduction to the corresponding alcohol, followed by chlorination.

- **Reduction to Alcohol:** 5,6-dichloronicotinic acid can be reduced to (5,6-dichloropyridin-3-yl)methanol. This transformation is typically achieved using reducing agents like sodium borohydride (NaBH₄) in an appropriate solvent, a method proven effective for similar pyridine carboxylic acids.[6][9]
- **Chlorination of Alcohol:** The resulting alcohol is then converted to the highly reactive chloromethyl derivative. A standard and effective method for this is treatment with thionyl chloride (SOCl₂), often in a non-polar solvent like 1,2-dichloroethane.[6][10] This reaction proceeds via a chlorosulfite ester intermediate, ensuring a clean conversion to the desired alkyl chloride.

Stage 2: Final Coupling Reaction

The final step involves the coupling of 3-(chloromethyl)-5,6-dichloropyridine with N-nitro-imidazolidin-2-imine.[11]



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Caption: Proposed synthetic pathway for **5-Chloro Imidacloprid**.

Experimental Protocol: Synthesis of 5-Chloro Imidacloprid

This protocol is adapted from established procedures for Imidacloprid synthesis and should be performed with appropriate safety precautions in a fume hood.[7][8]

Materials & Reagents

Reagent	CAS No.	Molar Mass (g/mol)	Purpose
3-(chloromethyl)-5,6-dichloropyridine	N/A	196.46	Electrophile
N-nitro-imidazolidin-2-imine	153726-46-8	130.11	Nucleophile
Potassium Carbonate (K ₂ CO ₃), anhydrous	584-08-7	138.21	Base
Acetonitrile (CH ₃ CN), anhydrous	75-05-8	41.05	Solvent

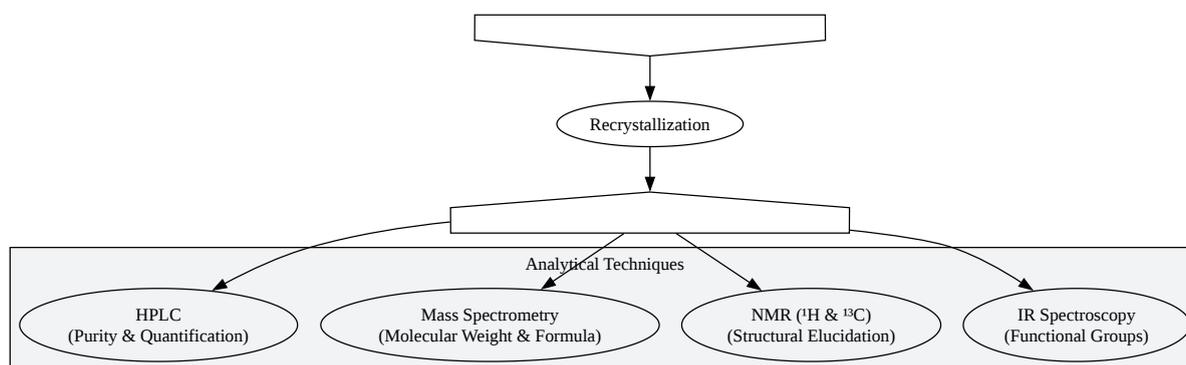
Procedure:

- **Setup:** To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add N-nitro-imidazolidin-2-imine (0.1 mol, 13.01 g) and anhydrous potassium carbonate (0.12 mol, 16.59 g).
- **Solvent Addition:** Add 100 mL of anhydrous acetonitrile to the flask. Stir the suspension vigorously under a nitrogen atmosphere.
- **Reactant Addition:** Dissolve 3-(chloromethyl)-5,6-dichloropyridine (0.1 mol, 19.65 g) in 50 mL of anhydrous acetonitrile. Add this solution dropwise to the stirred suspension at room temperature over 30 minutes.
- **Reaction:** Upon completion of the addition, heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (potassium carbonate and potassium chloride).
- **Isolation:** Wash the filter cake with a small amount of acetonitrile. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

- Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **5-Chloro Imidacloprid** as a solid. The expected melting point is in the range of 163-165°C.[1]

Characterization and Analytical Validation

Confirming the identity, structure, and purity of the synthesized **5-Chloro Imidacloprid** is paramount. A multi-technique approach involving chromatography and spectroscopy provides a self-validating system of analysis.



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Caption: General analytical workflow for product characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the final compound and for quantifying its concentration.[12] A reversed-phase method is typically employed, which separates compounds based on their hydrophobicity.

Rationale for Method: **5-Chloro Imidacloprid** is a moderately polar molecule, making it well-suited for reversed-phase chromatography using a C18 column. The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of the retention time. UV detection is highly effective due to the presence of the chloropyridine chromophore, which absorbs strongly in the UV region.[13][14]

Typical HPLC Parameters

Parameter	Value
Column	Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 μ m)
Mobile Phase	Acetonitrile : Water (e.g., 20:80 v/v)
Flow Rate	1.0 mL/min
Detection	UV at 270 nm
Injection Volume	10 μ L
Column Temperature	Ambient (or 25°C)

Protocol: HPLC Sample Preparation

- Prepare a stock solution of the synthesized product in acetonitrile at a concentration of 1 mg/mL.
- Perform serial dilutions using the mobile phase to create a series of calibration standards (e.g., 0.5, 1, 2, 5, 10 μ g/mL).
- Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration within the calibration range.
- Filter the sample solution through a 0.45 μ m syringe filter before injection to prevent column clogging.
- Inject the sample and compare its retention time and peak area to the calibration standards to determine purity and concentration.

Spectroscopic Characterization

Spectroscopic methods provide definitive structural information, complementing the purity data from HPLC.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and elemental formula of the synthesized compound. Using electrospray ionization (ESI) in positive mode, **5-Chloro Imidacloprid** is expected to show a protonated molecular ion $[M+H]^+$.

- Expected Molecular Ion $[M+H]^+$: The molecular formula is $C_9H_9Cl_2N_5O_2$ with a molecular weight of approximately 290.11 g/mol. [1][2] Due to the two chlorine atoms, the mass spectrum will exhibit a characteristic isotope pattern for the molecular ion peak: a peak at $m/z \sim 290$ (for $^{35}Cl_2$) and another at $m/z \sim 292$ (for $^{35}Cl^{37}Cl$) in an approximate 9:6 ratio.
- Fragmentation: Tandem MS (MS/MS) can reveal structural details. Based on the known fragmentation of Imidacloprid, key fragmentation pathways for **5-Chloro Imidacloprid** would likely involve the loss of the nitro group ($-NO_2$, 46 Da) and cleavage at the benzylic C-N bond. [15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and ^{13}C NMR spectroscopy provide a detailed map of the carbon and hydrogen framework of the molecule.

- 1H NMR: Expected signals would include:
 - Two distinct signals in the aromatic region for the two protons on the dichloropyridine ring.
 - A singlet for the two protons of the methylene bridge ($-CH_2-$).
 - Two multiplets (likely appearing as triplets) for the four protons of the imidazolidine ring ($-CH_2-CH_2-$).
 - A broad singlet for the N-H proton.
- ^{13}C NMR: Expected signals would include:
 - Four signals in the aromatic region for the carbons of the dichloropyridine ring (two quaternary, two with attached protons).

- A signal for the methylene bridge carbon.
- Two signals for the imidazolidine ring carbons.
- A signal for the C=N carbon of the guanidine moiety.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.

- Expected Absorption Bands:
 - $\sim 3430\text{ cm}^{-1}$: N-H stretching.
 - $\sim 2880\text{ cm}^{-1}$: C-H stretching (aliphatic).
 - $\sim 1590\text{ cm}^{-1}$: N=O asymmetric stretching from the nitro group.
 - $\sim 1280\text{ cm}^{-1}$: C-N stretching.
 - $\sim 680\text{ cm}^{-1}$: C-Cl stretching from the aromatic chloride.[\[16\]](#)

Summary of Predicted Characterization Data

Technique	Expected Result
HPLC	A single major peak with a retention time characteristic of the compound under the specified conditions.
MS (ESI+)	$[M+H]^+$ at $m/z \sim 290$, with a characteristic $M+2$ isotope pattern ($m/z \sim 292$) confirming the presence of two chlorine atoms.
1H NMR	Signals corresponding to aromatic, methylene, and imidazolidine protons with appropriate chemical shifts and multiplicities.
^{13}C NMR	Signals corresponding to all unique carbon atoms in the molecule.
IR	Characteristic absorption bands for N-H, C-H, N=O, C-N, and C-Cl functional groups.

Conclusion

This guide outlines a robust and scientifically grounded approach to the synthesis and characterization of **5-Chloro Imidacloprid**. The proposed synthetic route leverages well-understood reaction mechanisms common in heterocyclic and medicinal chemistry. The analytical workflow provides a comprehensive, multi-faceted strategy for validating the molecular structure and ensuring the purity of the final product. By combining these detailed protocols and the underlying scientific rationale, researchers are equipped to synthesize and rigorously characterize this important neonicotinoid analogue for use in advanced agrochemical, toxicological, and environmental research.

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